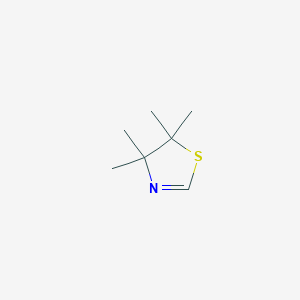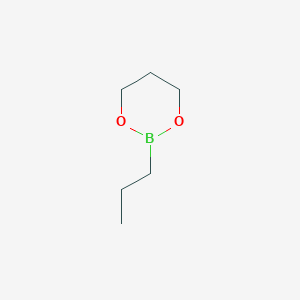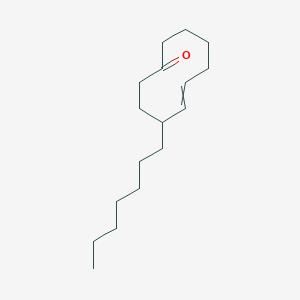
4-Heptylcyclodec-5-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptylcyclodec-5-EN-1-one is an organic compound characterized by a cyclodecane ring with a heptyl side chain and a double bond at the 5th position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylcyclodec-5-EN-1-one typically involves the cyclization of a suitable linear precursor. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclodecane ring. The heptyl side chain can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the cyclization and alkylation processes. The reaction conditions often include elevated temperatures and pressures to drive the reactions to completion.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Heptylcyclodec-5-EN-1-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated cyclodecane derivatives using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: Br2, Cl2
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated cyclodecane derivatives
Substitution: Halogenated cyclodecane derivatives
Applications De Recherche Scientifique
4-Heptylcyclodec-5-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Heptylcyclodec-5-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Cyclodecane: A saturated analog without the double bond and heptyl side chain.
Cyclodecene: A similar compound with a double bond but without the heptyl side chain.
Heptylcyclohexane: A smaller ring analog with a heptyl side chain.
Uniqueness: 4-Heptylcyclodec-5-EN-1-one is unique due to its specific combination of a cyclodecane ring, a double bond, and a heptyl side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88298-22-0 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
4-heptylcyclodec-5-en-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-8-11-16-12-9-6-7-10-13-17(18)15-14-16/h9,12,16H,2-8,10-11,13-15H2,1H3 |
Clé InChI |
VLHAOQLOHKKELJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(=O)CCCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



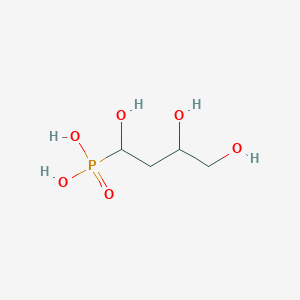
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
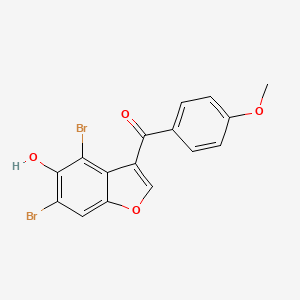
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)

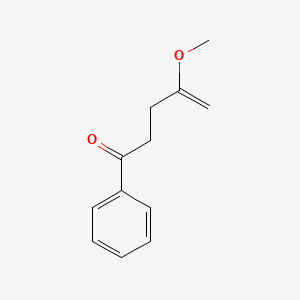
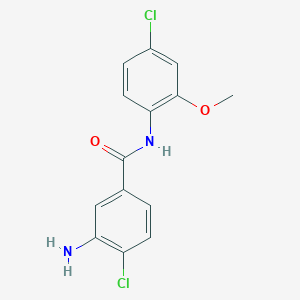
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
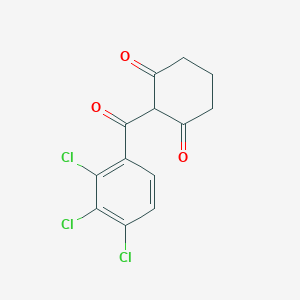
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
